molecular formula C20H18N4S B7778963 N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline

Cat. No. B7778963
M. Wt: 346.5 g/mol
InChI Key: WJHOQRJOQOBTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline is a useful research compound. Its molecular formula is C20H18N4S and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline involves the reaction of 2-(1H-1,2,3-Benzotriazol-1-yl)acetic acid with thiophene-3-carbaldehyde to form 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-ol, which is then reacted with aniline to form the final product.

Starting Materials
2-(1H-1,2,3-Benzotriazol-1-yl)acetic acid, thiophene-3-carbaldehyde, aniline

Reaction
Step 1: React 2-(1H-1,2,3-Benzotriazol-1-yl)acetic acid with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate to form 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-ol., Step 2: React 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-ol with aniline in the presence of a dehydrating agent such as thionyl chloride to form N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline.

properties

IUPAC Name

N-[2-(benzotriazol-1-yl)-1-thiophen-3-ylbut-3-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-2-18(24-19-11-7-6-10-17(19)22-23-24)20(15-12-13-25-14-15)21-16-8-4-3-5-9-16/h2-14,18,20-21H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHOQRJOQOBTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C1=CSC=C1)NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline

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